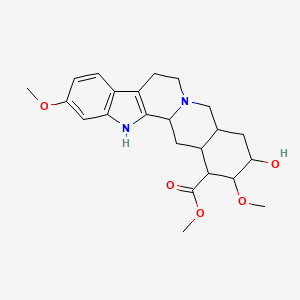

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

説明

Methyl reserpate (C₂₃H₃₀N₂O₅) is a yohimbine-type indole alkaloid derived from reserpine, a well-known antihypertensive and antipsychotic compound isolated from Rauwolfia species. It is synthesized via methanolysis of reserpine, yielding a carboxylic acid ester structure . Methyl reserpate serves as a key intermediate in the synthesis of reserpine analogs, including rescinnamine and other derivatives, through condensation with acid chlorides or palladium-mediated coupling reactions . Unlike reserpine, methyl reserpate lacks sedative properties but retains structural features critical for metabolic and pharmacological studies .

特性

IUPAC Name |

methyl 17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJQWFFIUHUJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951620 | |

| Record name | Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-66-8 | |

| Record name | Methyl reserpate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl reserpate can be synthesized through the hydrolysis of reserpine. The process involves the cleavage of the lactone ring in reserpine using methoxide ion, resulting in the formation of methyl reserpate . The reaction conditions typically include a basic environment to facilitate the hydrolysis.

Industrial Production Methods: Industrial production of methyl reserpate follows similar synthetic routes but on a larger scale. The process involves the extraction of reserpine from Rauwolfia serpentina, followed by its hydrolysis under controlled conditions to yield methyl reserpate .

化学反応の分析

Types of Reactions: Methyl reserpate undergoes various chemical reactions, including:

Oxidation: Methyl reserpate can be oxidized to form reserpic acid and other related compounds.

Reduction: Reduction reactions can convert methyl reserpate into different derivatives with altered pharmacological properties.

Substitution: Substitution reactions involving methyl reserpate can lead to the formation of various analogs with potential therapeutic applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include reserpic acid, trimethoxybenzoic acid, and other related compounds .

科学的研究の応用

Chemical Properties and Mechanism of Action

Methyl reserpate primarily functions as a monoamine-depleting agent , targeting the ATP/Mg²⁺ pump in presynaptic neurons. By inhibiting this pump, it leads to a significant reduction in catecholamines—neurotransmitters such as dopamine, norepinephrine, and serotonin—which are crucial for various physiological processes including mood regulation and cardiovascular function. The compound's ability to modulate neurotransmitter levels makes it a valuable tool in neurobiological research.

Neurotransmission Studies

Methyl reserpate is extensively used to study the role of monoamines in brain function. By depleting these neurotransmitters, researchers can observe resultant behavioral changes in animal models, providing insights into conditions such as depression and anxiety. For instance, its serotonin-depleting effects have been pivotal in developing early models of depression, allowing scientists to explore the relationship between serotonin levels and mood disorders.

Pharmacological Development

The compound has played a significant role in the development of new antidepressants. By assessing how other drugs can reverse the effects induced by methyl reserpate, researchers can identify potential antidepressant candidates. This method has facilitated the understanding of various classes of antidepressants and their mechanisms of action.

Animal Models of Disease

Methyl reserpate is utilized in creating animal models for neurodegenerative diseases like Parkinson's disease. Its dopamine-depleting properties mimic symptoms associated with Parkinson's, making it a useful agent for studying disease mechanisms and testing therapeutic interventions.

Biochemical Interactions

Methyl reserpate interacts with several biochemical pathways:

- Catecholamine Pathway : Its inhibition of the ATP/Mg²⁺ pump disrupts normal catecholamine storage and release.

- Cell Signaling : The compound influences cellular processes by altering gene expression and metabolic pathways .

Synthesis and Production

Methyl reserpate can be synthesized through hydrolysis of reserpine using methoxide ion under controlled conditions. This process allows for the production of methyl reserpate on an industrial scale from natural sources.

Case Study 1: Antidepressant Development

In one study, researchers used methyl reserpate to deplete serotonin levels in rats to create a model for depression. The effects of various antidepressants were tested on these models to evaluate their efficacy in reversing depressive symptoms induced by monoamine depletion.

Case Study 2: Neurodegenerative Disease Research

Another study employed methyl reserpate to simulate Parkinsonian symptoms in rodents. The research aimed to investigate potential neuroprotective agents that could mitigate the effects of dopamine depletion.

Summary of Applications

| Application Area | Description |

|---|---|

| Neurotransmission Studies | Investigating the role of monoamines in mood regulation and behavior through depletion effects |

| Pharmacological Development | Assessing new antidepressants based on their ability to counteract methyl reserpate effects |

| Disease Models | Creating models for neurodegenerative diseases like Parkinson's using dopamine depletion |

作用機序

Methyl reserpate exerts its effects by inhibiting the uptake of neurotransmitters into storage vesicles located in presynaptic neurons. This inhibition leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals . The reduction in these neurotransmitters results in the tranquilizing and antihypertensive effects observed with methyl reserpate.

類似化合物との比較

Comparison with Structurally Similar Compounds

Reserpine (C₃₃H₄₀N₂O₉)

- Structural Relationship : Reserpine is the 3,4,5-trimethoxybenzoic acid ester of methyl reserpate .

- Pharmacological Activity: Reserpine depletes catecholamines and serotonin, causing sedation and hypotension.

- Metabolism : Reserpine is hydrolyzed in the intestinal tract of rats to form methyl reserpate, which accounts for ~65% of orally administered reserpine excretion . Parenteral administration minimizes this conversion .

- Clinical Use : Reserpine is used for hypertension and psychosis, whereas methyl reserpate is primarily a metabolite or synthetic precursor .

Table 1: Reserpine vs. Methyl Reserpate

Rescinnamine (C₃₅H₄₂N₂O₉)

- Structural Relationship : Rescinnamine is the 3,4,5-trimethoxycinnamic acid ester of methyl reserpate .

- Synthesis : Prepared via acylation of methyl reserpate with cinnamoyl chloride or palladium-mediated Heck coupling .

- Activity : Similar to reserpine but with distinct pharmacokinetics. Rescinnamine derivatives are explored for MSH2-dependent signaling pathways .

Deserpidine (C₃₂H₃₈N₂O₈)

- Structural Relationship : Shares the methyl reserpate core but differs in substituents.

Functional and Metabolic Comparisons

Species-Specific Metabolism

Derivatives and Derivatives

- Tetrahydropyranyl Methyl Reserpate (Su-7064) : A methyl reserpate derivative with enhanced specificity in suppressing estrus, stimulating ACTH release, and altering kidney function. Less sedative than reserpine .

- Syringoylmethyl Reserpate : A demethylated metabolite of reserpine, detected in rat tissues .

Table 2: Pharmacological Profiles of Methyl Reserpate Derivatives

| Compound | ACTH Release | Sedation | Fertility Suppression |

|---|---|---|---|

| Reserpine | Moderate | High | Low |

| Methyl Reserpate | None | None | None |

| Su-7064 | High | Low | High |

生物活性

Methyl reserpate, a derivative of the alkaloid reserpine, has garnered attention for its biological activities, particularly in the fields of pharmacology and neurochemistry. This compound is primarily derived from the roots of Rauwolfia vomitoria, a plant known for its medicinal properties. The following sections detail the biological activity of methyl reserpate, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₂₃H₂₈N₂O₄

- Molecular Weight : 414.49 g/mol

- CAS Number : 2901-66-8

Methyl reserpate exhibits several pharmacological activities, primarily through its action on neurotransmitter systems. Key findings include:

- Norepinephrine Transport Inhibition : Methyl reserpate has been shown to competitively inhibit norepinephrine transport into chromaffin vesicles with a Ki value of approximately 38 nM. This inhibition is significant as it affects catecholamine storage and release, similar to reserpine but with different potency levels .

- Binding Affinity : The compound also binds to chromaffin-vesicle membranes, influencing neurotransmitter dynamics. Studies indicate that methyl reserpate's binding characteristics suggest a hydrophobic interaction with the amine binding site of the catecholamine transporter .

Pharmacological Effects

Methyl reserpate has been studied for various pharmacological effects:

- Antihypertensive Activity : Like its parent compound reserpine, methyl reserpate has been associated with antihypertensive effects. It modulates blood pressure by affecting sympathetic nervous system activity .

- Endocrine Effects : Research indicates that methyl reserpate derivatives can influence endocrine functions, such as stimulating lactogen release from the anterior pituitary and affecting estrous cycles in rats .

Research Findings and Case Studies

Several studies have explored the biological activity of methyl reserpate and its derivatives:

Q & A

Q. What are the established synthetic routes for methyl reserpate, and how are intermediates characterized?

Methyl reserpate synthesis typically involves esterification of reserpic acid with 3,4,5-trimethoxycinnamic acid derivatives. Key steps include:

- Stereoselective esterification under anhydrous conditions to preserve chiral centers .

- Purification via column chromatography or recrystallization, monitored by TLC/HPLC for intermediate validation .

- Characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and ester bond formation .

- Purity assessment via HPLC-UV (>98% purity threshold) .

Q. What analytical techniques are critical for assessing methyl reserpate stability under varying conditions?

Stability studies require:

- Forced degradation assays : Expose the compound to heat (40–80°C), light (UV-vis), and acidic/alkaline hydrolysis, followed by HPLC-DAD to quantify degradation products .

- Kinetic modeling : Use Arrhenius plots to predict shelf life under standard storage conditions .

- Moisture sensitivity tests : Dynamic vapor sorption (DVS) to evaluate hygroscopicity .

Q. How is methyl reserpate’s mechanism of action studied in pharmacological models?

In vitro and in vivo approaches include:

- Receptor binding assays : Radioligand displacement studies to identify affinity for adrenergic or serotonergic receptors .

- Functional assays : Measurement of intracellular cAMP/Ca levels in cell lines (e.g., HEK-293) transfected with target receptors .

- Metabolite tracking : LC-MS/MS to monitor hepatic metabolism and identify active metabolites .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported pharmacological data for methyl reserpate?

Contradictions (e.g., varying IC values) arise from methodological differences. Mitigation strategies:

- Standardized protocols : Adopt uniform cell lines (e.g., ATCC-certified), buffer conditions, and positive controls (e.g., reserpine) .

- Dose-response validation : Use 8–12 concentration points with nonlinear regression to improve IC accuracy .

- Meta-analysis : Apply random-effects models to aggregate data from independent studies, adjusting for batch effects and assay variability .

Q. What statistical methods resolve discrepancies in methyl reserpate’s bioavailability across preclinical models?

Bioavailability conflicts (e.g., oral vs. intravenous) require:

- Compartmental pharmacokinetic modeling : Estimate absorption rate constants () and volume of distribution () using nonlinear mixed-effects software (e.g., NONMEM) .

- Interspecies scaling : Allometric principles to adjust doses between rodents and primates .

- Bootstrap resampling : Quantify confidence intervals for AUC and to assess inter-study variability .

Q. How can researchers improve reproducibility in methyl reserpate’s synthetic protocols?

Reproducibility challenges stem from undocumented reaction conditions. Solutions:

- Detailed kinetic profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify optimal termination points .

- Open-data practices : Share raw NMR/MS files and chromatograms in FAIR-aligned repositories (e.g., Chemotion) .

- Collaborative validation : Multi-lab replication studies with blinded analysts to reduce bias .

Q. What strategies differentiate methyl reserpate’s bioactivity from structural analogs like rescinnamine?

Comparative studies should focus on:

- Molecular docking : Simulate binding poses in target receptors (e.g., α-adrenergic) using Schrödinger Suite or AutoDock .

- Pharmacophore mapping : Identify critical functional groups (e.g., methoxy substituents) via 3D-QSAR .

- In vivo efficacy : Head-to-head assays in hypertensive rodent models, measuring blood pressure reduction and side-effect profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。